2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Overview
Description
2-(Propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one, also known as 2-PQ, is a member of the quinazolinone family of compounds. It is a heterocyclic aromatic compound with a five-membered ring containing two nitrogen atoms and three carbon atoms. 2-PQ has a wide range of applications in the fields of medicinal chemistry, material science and biochemistry. It is a versatile compound that can be used as a starting material for the synthesis of other compounds, as a ligand for metal complexes, and as an inhibitor of certain enzymes.
Scientific Research Applications
- Antimicrobial screening using agar diffusion method. Results: Some compounds exhibited promising antiviral activity, and others showed antibacterial and/or antifungal activities .
- Cytotoxicity screening against cancer cell lines. Results: Several derivatives demonstrated cytotoxic activity comparable to the reference anticancer drug, doxorubicin .
Antihypertensive and Cardiovascular Effects
Scientific Field
Anticonvulsant and Neuroprotective Effects
Scientific Field
Anti-inflammatory and Immunomodulatory Effects
Scientific Field
Antidiabetic and Metabolic Effects
Scientific Field
- In vitro antimicrobial screening using agar diffusion method. Results: Some derivatives demonstrated antibacterial and/or antifungal activities .
- Antiviral screening using an improved plaque-reduction assay. Results: Certain compounds showed promising antiviral activity .
- Extensive derivatization at the endocyclic amide nitrogen and the ester functionality. Results: The approach led to the generation of new chemical entities with potential antimicrobial activity .
Safety And Hazards
The safety and hazards associated with triazoloquinazolines can also vary depending on their specific structure. Some triazoloquinazolines have been found to exhibit cytotoxicity, which could pose a risk if not handled properly2.
Future Directions
The future directions of research into triazoloquinazolines could involve the development of more efficient synthetic protocols, the exploration of new biological targets, and the design of new derivatives with improved pharmacological properties1.
properties
IUPAC Name |
2-propan-2-yl-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-7(2)10-14-11-8-5-3-4-6-9(8)13-12(17)16(11)15-10/h3-7H,1-2H3,(H,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVWWFFZNOCKSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C(=N1)C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801177391 | |
Record name | [1,2,4]Triazolo[1,5-c]quinazolin-5(6H)-one, 2-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801177391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
CAS RN |
1146290-29-0 | |
Record name | [1,2,4]Triazolo[1,5-c]quinazolin-5(6H)-one, 2-(1-methylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1146290-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,2,4]Triazolo[1,5-c]quinazolin-5(6H)-one, 2-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801177391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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